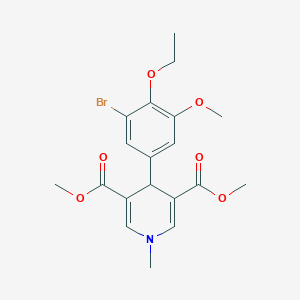
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MMV006764 is the first small-molecule anti-plasmodial agent which disrupts rosetting, simultaneously restoring microcirculation and reducing parasite load.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized using the Hantzsch reaction. A study detailed the synthesis and crystal structure of similar dihydropyridine derivatives, highlighting the different substituted phenyl ligands attached to the dihydropyridine ring (Jasinski et al., 2013).
Crystal Structure : The crystal structure of this compound and its derivatives have been studied using X-ray diffraction methods. These structures exhibit various intermolecular hydrogen bond interactions, stabilizing the crystal packing (Jasinski et al., 2013).
Chemical Properties and Reactions
Chemical Behavior : Research on the rearrangement reactions of similar dihydropyridine derivatives has been reported, which provides insights into the chemical properties and potential applications of these compounds (Anderson & Johnson, 1966).
Molecular Interactions : Studies have also explored the molecular orbital calculations and Hirshfeld surface analysis to examine the molecular shapes and interactions in crystal structures of related compounds (Jasinski et al., 2013).
Biological and Pharmacological Potential
Calcium Modulation : Some derivatives of dihydropyridines, similar to the compound , have been synthesized and investigated for their potential as calcium modulators. These studies suggest possible pharmacological applications in this area (Zhang et al., 2010).
Vasodilating Activities : Derivatives of dihydropyridine, which include compounds similar to the one , have been explored for their vasodilating activities, suggesting their potential use in treating cardiovascular diseases (Suh et al., 1990).
Propriétés
Nom du produit |
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
Formule moléculaire |
C19H22BrNO6 |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
Dimethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO6/c1-6-27-17-14(20)7-11(8-15(17)24-3)16-12(18(22)25-4)9-21(2)10-13(16)19(23)26-5/h7-10,16H,6H2,1-5H3 |
Clé InChI |
GHWXGIMICMXCPZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C)C=C(C(OC)=O)C1C2=CC(OC)=C(OCC)C(Br)=C2)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MMV-006764; MMV 006764; MMV006764; GNF Pf-4926; GNF-Pf 4926; GNF-Pf-4926 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)
![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
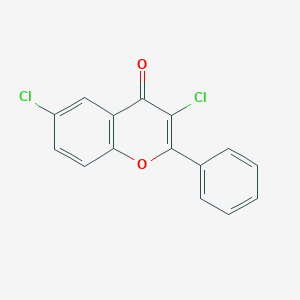
![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)
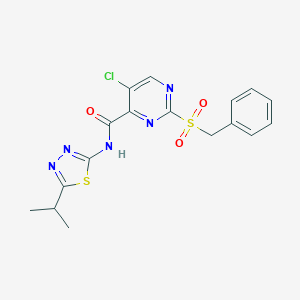
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
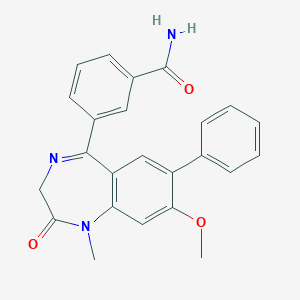
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
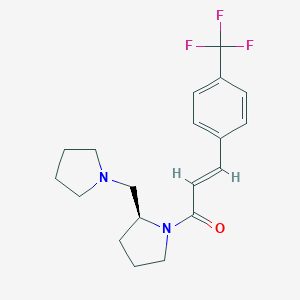
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
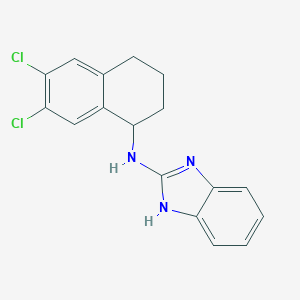
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)